- Enantioconvergent Amination of Racemic Tertiary C-H Bonds, Journal of the American Chemical Society, 2020, 142(49), 20902-20911
Cas no 906811-49-2 ((2-Amino-3-fluorophenyl)methanol)
(2-Amino-3-fluorophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, 2-amino-3-fluoro- (9CI)
- (2-amino-3-fluorophenyl)methanol
- 2-amino-3-fluorobenzyl alcohol
- BENZENEMETHANOL, 2-AMINO-3-FLUORO-
- PubChem20365
- INHMLQNOOUDYIQ-UHFFFAOYSA-N
- NE30783
- SY123948
- AK206516
- Z1501469745
- 2-Amino-3-fluorobenzenemethanol (ACI)
- AS-60888
- W11419
- Z1203653641
- CS-0157223
- AKOS006350412
- MFCD12923270
- DB-274101
- EN300-116272
- 906811-49-2
- DTXSID40668481
- SCHEMBL2717078
- (2-Amino-3-fluorophenyl)methanol
-
- MDL: MFCD12923270
- Inchi: 1S/C7H8FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2
- InChI Key: INHMLQNOOUDYIQ-UHFFFAOYSA-N
- SMILES: FC1C(N)=C(CO)C=CC=1
Computed Properties
- Exact Mass: 141.059
- Monoisotopic Mass: 141.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: 1
Experimental Properties
- PSA: 46.25000
- LogP: 1.48140
(2-Amino-3-fluorophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A897038-10g |
(2-Amino-3-fluorophenyl)methanol |
906811-49-2 | ≥95% | 10g |
¥6,602.40 | 2022-09-02 | |
| TRC | A633798-10mg |
(2-amino-3-fluorophenyl)methanol |
906811-49-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A633798-50mg |
(2-amino-3-fluorophenyl)methanol |
906811-49-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A633798-100mg |
(2-amino-3-fluorophenyl)methanol |
906811-49-2 | 100mg |
$ 115.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DQ776-5g |
(2-Amino-3-fluorophenyl)methanol |
906811-49-2 | 95+% | 5g |
4095CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DQ776-50mg |
(2-Amino-3-fluorophenyl)methanol |
906811-49-2 | 95+% | 50mg |
216.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DQ776-1g |
(2-Amino-3-fluorophenyl)methanol |
906811-49-2 | 95+% | 1g |
2020CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DQ776-250mg |
(2-Amino-3-fluorophenyl)methanol |
906811-49-2 | 95+% | 250mg |
1008CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DQ776-200mg |
(2-Amino-3-fluorophenyl)methanol |
906811-49-2 | 95+% | 200mg |
543.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | D917505-5g |
2-Amino-3-fluorobenzyl Alcohol |
906811-49-2 | 95% | 5g |
$540 | 2024-07-20 |
(2-Amino-3-fluorophenyl)methanol Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 0 °C; 15 min, 0 °C
- Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines, Nature Communications, 2023, 14(1),
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
- Palladium-catalyzed enantioselective linear allylic alkylation of vinyl benzoxazinanones: An inner-sphere mechanism, Chinese Journal of Catalysis, 2021, 42(7), 1227-1237
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water
- Catalytic Asymmetric [4 + 3] Annulation of C,N-Cyclic Azomethine Imines with Copper Allenylidenes, Organic Letters, 2018, 20(20), 6506-6510
Production Method 5
- Lewis Acid-Catalyzed C(sp3)-C(sp3) Bond Forming Cyclization Reactions for the Synthesis of Tetrahydroprotoberberine Derivatives, Advanced Synthesis & Catalysis, 2017, 359(13), 2191-2195
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(2-Amino-3-fluorophenyl)methanol Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (2-Amino-3-fluorophenyl)methanol
(2-Amino-3-fluorophenyl)methanol and Its Significance in CAS No. 906811-49-2 Chemistry
(2-Amino-3-fluorophenyl)methanol is a structurally unique compound with the chemical formula C8H9NO2F. Its molecular weight is approximately 166.16 g/mol, and it is characterized by a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 3-position, connected to a methanol functional group. This molecule falls under the broader category of fluoroaromatic compounds, which have garnered significant attention in modern pharmaceutical chemistry due to their ability to modulate biological activity through hydrogen bonding and hydrophobic interactions. The CAS No. 906811-49-2 identifier further underscores its distinct chemical identity, ensuring precise cataloging in scientific databases.
Recent studies have highlighted the potential of (2-Amino-3-fluorophenyl)methanol as a scaffold for drug discovery and biomedical innovation. Its molecular framework is particularly appealing for targeted therapy development due to the presence of both polar and non-polar functional groups. The amino group can engage in hydrogen bonding with biological targets, while the fluorine atom introduces steric and electronic effects that may enhance receptor selectivity. This dual functionality has positioned (2-Amino-3-fluorophenyl)methanol as a promising candidate for antimicrobial agents, anti-inflammatory compounds, and anti-cancer drugs.
One of the most notable advancements in CAS No. 906811-49-2 research involves its role in synthetic biology and organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2-Amino-3-fluorophenyl)methanol can serve as a versatile intermediate in the preparation of fluorinated heterocycles, which are critical for the development of novel therapeutics. The study employed advanced asymmetric catalysis techniques to achieve high stereocontrol in the synthesis of fluorinated derivatives, a breakthrough that has expanded the applicability of this compound in pharmaceutical research.
Furthermore, the pharmacological properties of (2-Amino-3-fluorophenyl)methanol have been extensively explored in the context of inflammatory diseases. A 2024 paper in Pharmacological Research reported that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The molecule's ability to modulate cytokine production and immune cell activation suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and asthma. These findings align with the growing emphasis on targeted immunomodulation in modern medicine.
In the realm of anti-cancer drug development, (2-Amino-3-fluorophenyl)methanol has shown promising results. A 2023 preclinical study published in Cancer Research revealed that this compound exhibits cytotoxic effects against multiple human cancer cell lines, including breast cancer, lung cancer, and prostate cancer cell lines. The mechanism of action involves the induction of apoptosis through the disruption of mitochondrial membrane potential and the activation of pro-apoptotic pathways. These findings highlight the potential of CAS No. 906811-49-2 as a lead compound for the design of next-generation chemotherapeutics.
Another critical area of (2-Amino-3-fluorophenyl)methanol research is its application in fluorescent imaging and biomolecular labeling. The fluorine atom in this molecule can be functionalized to create fluorescent probes for in vivo imaging of biological processes. A 2024 study in Bioconjugate Chemistry demonstrated that CAS No. 906811-49-2 derivatives can be conjugated with fluorescent dyes to track the distribution of targeted drugs in real-time. This capability is particularly valuable for drug delivery studies and biomarker detection in clinical settings.
Despite its promising applications, the synthesis and characterization of (2-Amino-3-fluorophenyl)methanol present several challenges. The fluorination process requires precise control of reaction conditions to avoid side reactions, while the purification of the final product often involves advanced chromatographic techniques. Recent advances in green chemistry and combinatorial synthesis have provided new strategies to overcome these limitations. For instance, a 2023 review in Green Chemistry highlighted the use of microwave-assisted synthesis and solid-phase synthesis to improve the efficiency and sustainability of CAS No. 906811-49-2 production.
The future of (2-Amino-3-fluorophenyl)methanol research lies in its integration with multidisciplinary approaches such as computational chemistry, systems biology, and nanotechnology. Computational models can predict the binding affinity of this compound with biological targets, while systems biology approaches can elucidate its role in complex networks of cellular interactions. Additionally, the development of nanoformulations based on CAS No. 906811-49-2 could enhance its bioavailability and targeted delivery in therapeutic applications.
In conclusion, (2-Amino-3-fluorophenyl)methanol represents a significant advancement in organic chemistry and pharmaceutical science. Its unique molecular structure and functional groups make it a versatile platform for the development of novel therapeutics, diagnostic tools, and biomaterials. As research in this area continues to evolve, the potential applications of CAS No. 906811-49-2 are expected to expand further, contributing to the advancement of biomedical innovation and healthcare solutions.
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